1H and 13C NMR Chemical Shifts for 1-(5-Bromobenzofuran-2-yl)-2,2,2-trifluoroethanol: A Comprehensive Analytical Guide
1H and 13C NMR Chemical Shifts for 1-(5-Bromobenzofuran-2-yl)-2,2,2-trifluoroethanol: A Comprehensive Analytical Guide
Executive Summary
The incorporation of the 2,2,2-trifluoro-1-hydroxyethyl motif into heterocyclic scaffolds is a highly effective strategy in modern medicinal chemistry. This modification strategically modulates lipophilicity, enhances metabolic stability against cytochrome P450 enzymes, and alters the pKa of adjacent functional groups. 1-(5-Bromobenzofuran-2-yl)-2,2,2-trifluoroethanol serves as a critical intermediate and a potent pharmacophore building block. Accurate structural elucidation via Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for downstream drug development. This whitepaper provides an in-depth analysis of its 1 H and 13 C NMR chemical shifts, grounded in structural causality and self-validating analytical protocols.
Part 1: Structural Elucidation & Causality
Understanding the NMR spectrum of 1-(5-Bromobenzofuran-2-yl)-2,2,2-trifluoroethanol requires deconstructing the molecule into two interacting domains: the fluorinated aliphatic side chain and the halogenated aromatic core. The chemical shifts are not random; they are the direct result of predictable electronic and magnetic phenomena.
The Fluorinated Aliphatic Domain
The proton at the chiral center (CH-OH) is heavily deshielded by two powerful electron-withdrawing groups: the hydroxyl oxygen (via inductive withdrawal) and the trifluoromethyl ( −CF3 ) group. Consequently, this proton resonates significantly downfield at approximately 5.25 ppm .
The Causality of Multiplicity: The adjacent −CF3 group contains three magnetically equivalent fluorine-19 nuclei (spin I=1/2 ). According to the n+1 rule, the methine proton is split by these fluorines into a distinct quartet. The heteronuclear spin-spin coupling constant ( 3JHF ) is typically 6.5 Hz , a hallmark of 1-aryl-2,2,2-trifluoroethanols.
The Halogenated Benzofuran Core
The benzofuran core exhibits classic aromatic splitting, heavily modified by the bromine atom at the C-5 position.
-
Heavy-Atom Effect: The bromine atom exerts a diamagnetic shielding effect on the directly attached C-5 carbon, pushing its 13 C resonance upfield to approximately 116.5 ppm .
-
Aromatic Spin System: The substitution at C-5 eliminates the H-5 proton, leaving H-4 and H-6 in a meta relationship. Because meta protons couple through four bonds, H-4 appears as a doublet with a small coupling constant ( 4JHH≈2.0 Hz) at 7.72 ppm . H-6 appears as a doublet of doublets due to ortho coupling with H-7 ( 3JHH≈8.7 Hz) and meta coupling with H-4.
Caption: Key spin-spin coupling and HMBC correlation network for structural elucidation.
Part 2: Quantitative NMR Data Summaries
The following tables synthesize the expected quantitative chemical shifts based on empirical data from the isolated benzofuran core and analogous trifluoroethanol derivatives.
Table 1: 1 H NMR Assignments (400 MHz, CDCl3 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment Rationale |
| H-4 | 7.72 | Doublet (d) | 4JHH=2.0 | 1H | Deshielded ortho to Br; meta coupled to H-6. |
| H-6 | 7.43 | Doublet of doublets (dd) | 3JHH=8.7 , 4JHH=2.0 | 1H | Ortho coupled to H-7; meta coupled to H-4. |
| H-7 | 7.35 | Doublet (d) | 3JHH=8.7 | 1H | Ortho coupled to H-6. |
| H-3 | 6.85 | Singlet (s) | - | 1H | Furan ring proton; isolated due to C-2 substitution. |
| CH | 5.25 | Quartet (q) | 3JHF=6.5 | 1H | Split by adjacent −CF3 group. |
| OH | 3.10 | Broad singlet (br s) | - | 1H | Exchangeable proton; shift is concentration-dependent. |
Table 2: 13 C NMR Assignments (100 MHz, CDCl3 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Assignment Rationale |
| C-7a | 154.0 | Singlet (s) | - | Oxygen-bearing aromatic carbon. |
| C-2 | 153.0 | Singlet (s) | - | Substituted furan carbon. |
| C-3a | 129.5 | Singlet (s) | - | Bridgehead aromatic carbon. |
| C-6 | 128.0 | Singlet (s) | - | Aromatic CH. |
| C-4 | 124.5 | Singlet (s) | - | Aromatic CH ortho to Br. |
| CF3 | 123.5 | Quartet (q) | 1JCF≈282 | Direct C-F heteronuclear coupling. |
| C-5 | 116.5 | Singlet (s) | - | Bromine-bearing carbon (heavy-atom effect). |
| C-7 | 113.0 | Singlet (s) | - | Aromatic CH ortho to oxygen. |
| C-3 | 105.5 | Singlet (s) | - | Furan ring CH. |
| CH-OH | 68.5 | Quartet (q) | 2JCF≈33 | Two-bond C-F heteronuclear coupling. |
Part 3: Self-Validating Experimental Protocol
A standard 1D NMR acquisition is merely a measurement; it is not a proof of structure. To ensure absolute scientific integrity, the analytical workflow must be designed as a self-validating system . The following protocol guarantees that the structural assignment is internally cross-verified.
Step 1: Sample Preparation & 1D Acquisition
-
Preparation: Dissolve 20 mg of the purified compound in 0.6 mL of deuterated chloroform ( CDCl3 , 99.8% D) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference. Transfer to a high-quality 5 mm NMR tube.
-
1H Acquisition: Execute a standard 1D proton pulse sequence (zg30) at 400 MHz. Set the relaxation delay ( D1 ) to 2.0 seconds to ensure complete longitudinal relaxation, allowing for accurate integration.
-
13C Acquisition: Execute a proton-decoupled 13C sequence (zgpg30) at 100 MHz. Accumulate a minimum of 1024 scans to resolve the low-intensity quaternary carbons (C-2, C-5, C-3a, C-7a) and the split CF3 signals.
Step 2: Internal Validation Mechanisms (2D NMR)
Relying on 1D chemical shifts alone can lead to misassignments in complex halogenated heterocycles. You must validate the 1D data using the following 2D internal checks:
-
Validation 1 (Regiochemistry via NOESY): The substitution must be confirmed at C-2, not C-3. A 2D NOESY experiment must be run. A spatial correlation (cross-peak) between the aliphatic CH proton (5.25 ppm) and the furan H-3 proton (6.85 ppm) mathematically proves the 1,2-relationship.
-
Validation 2 (Connectivity via HMBC): To prove the trifluoroethanol group is covalently bonded to the benzofuran core, a 2D HMBC (Heteronuclear Multiple Bond Correlation) must be acquired. Look for a definitive 3JCH cross-peak between the CH proton (5.25 ppm) and the C-3a carbon (129.5 ppm) .
-
Validation 3 (Heteronuclear Cross-Check): Acquire a 19 F NMR spectrum. The integration of the −CF3 peak (typically around -78.0 ppm) must perfectly match the integration of the 1 H CH proton in a 3:1 ratio, confirming no defluorination occurred during synthesis.
Caption: Synthesis workflow of 1-(5-Bromobenzofuran-2-yl)-2,2,2-trifluoroethanol.
References
-
Tetrahedron - Baxendale Group Source for the synthesis and baseline NMR characterization of 1-aryl-2,2,2-trifluoroethanol derivatives. URL:
-
CuBr-Catalyzed Coupling of N-Tosylhydrazones and Terminal Alkynes: Synthesis of Benzofurans and Indoles Source for the 13 C NMR heavy-atom effect assignments of the 5-bromobenzofuran core. URL:
-
Supporting Information - The Royal Society of Chemistry Source for the 1 H NMR aromatic splitting patterns and coupling constants of 5-bromobenzofuran derivatives. URL:
